molecular formula C19H23NO3 B12206621 Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Cat. No.: B12206621
M. Wt: 313.4 g/mol
InChI Key: IHVKROPZRZOWMQ-UHFFFAOYSA-N
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Description

Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is a complex organic compound that combines the structural features of adamantane and benzo[1,3]dioxole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide typically involves the following steps:

    Formation of Adamantane-1-carboxylic acid: This can be achieved through the oxidation of adamantane using strong oxidizing agents such as potassium permanganate or chromic acid.

    Preparation of Benzo[1,3]dioxol-5-ylmethylamine: This intermediate can be synthesized by the reduction of benzo[1,3]dioxole-5-carboxylic acid using reducing agents like lithium aluminum hydride.

    Amide Formation: The final step involves the coupling of adamantane-1-carboxylic acid with benzo[1,3]dioxol-5-ylmethylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[1,3]dioxole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of benzo[1,3]dioxole-5-carboxylic acid derivatives.

    Reduction: Formation of benzo[1,3]dioxol-5-ylmethylamine derivatives.

    Substitution: Formation of various substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide has several scientific research applications:

Mechanism of Action

The mechanism by which adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, leading to apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is unique due to its combination of the adamantane and benzo[1,3]dioxole structures, which imparts distinct chemical and biological properties. This dual structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H23NO3/c21-18(19-7-13-3-14(8-19)5-15(4-13)9-19)20-10-12-1-2-16-17(6-12)23-11-22-16/h1-2,6,13-15H,3-5,7-11H2,(H,20,21)

InChI Key

IHVKROPZRZOWMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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